

# Spectroscopic Profile of 10-Undecen-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: **10-Undecen-1-ol**

Cat. No.: **B15588801**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **10-undecen-1-ol**, a versatile long-chain unsaturated primary alcohol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of **10-undecen-1-ol** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **10-undecen-1-ol**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **10-Undecen-1-ol**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------|
| ~5.8                               | m            | 1H          | H-10       |
| ~4.9                               | m            | 2H          | H-11       |
| 3.64                               | t            | 2H          | H-1        |
| ~2.0                               | m            | 2H          | H-9        |
| ~1.5                               | m            | 2H          | H-2        |
| ~1.3                               | m            | 12H         | H-3 to H-8 |
| ~1.1                               | s            | 1H          | -OH        |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **10-Undecen-1-ol**

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| 139.2                           | C-10       |
| 114.1                           | C-11       |
| 63.1                            | C-1        |
| 33.8                            | C-9        |
| 32.8                            | C-2        |
| 29.6                            | C-4 to C-7 |
| 29.5                            | C-4 to C-7 |
| 29.1                            | C-8        |
| 28.9                            | C-3        |
| 25.7                            | -          |

Note: Specific assignments for the overlapping methylene carbons in the aliphatic chain can be challenging without further 2D NMR experiments.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **10-Undecen-1-ol**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                       |
|--------------------------------|---------------|----------------------------------|
| ~3330                          | Broad, Strong | O-H stretch (alcohol)            |
| ~3075                          | Medium        | =C-H stretch (alkene)            |
| ~2925, ~2855                   | Strong        | C-H stretch (alkane)             |
| ~1640                          | Medium        | C=C stretch (alkene)             |
| ~1465                          | Medium        | C-H bend (alkane)                |
| ~1058                          | Strong        | C-O stretch (primary alcohol)    |
| ~990, ~910                     | Strong        | =C-H bend (out-of-plane, alkene) |

## Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **10-Undecen-1-ol** (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment                              |
|-----|------------------------|--|
| 170 | < 5                    | [M] <sup>+</sup> (Molecular Ion)               |
| 152 | < 10                   | [M-H <sub>2</sub> O] <sup>+</sup>              |
| 97  | ~20                    | [C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup> |
| 83  | ~40                    | [C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> |
| 69  | ~70                    | [C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>  |
| 55  | 100                    | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>  |
| 41  | ~85                    | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>  |

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **10-undecen-1-ol** are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **10-undecen-1-ol**.

Materials:

- **10-undecen-1-ol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
  - For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **10-undecen-1-ol**.
  - For  $^{13}\text{C}$  NMR, accurately weigh 20-50 mg of **10-undecen-1-ol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial.
  - Vortex the vial to ensure complete dissolution.
  - Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine.

- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **10-undecen-1-ol** using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

- **10-undecen-1-ol** sample
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Isopropanol or ethanol for cleaning
- Lint-free wipes

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of **10-undecen-1-ol** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
  - Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **10-undecen-1-ol** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

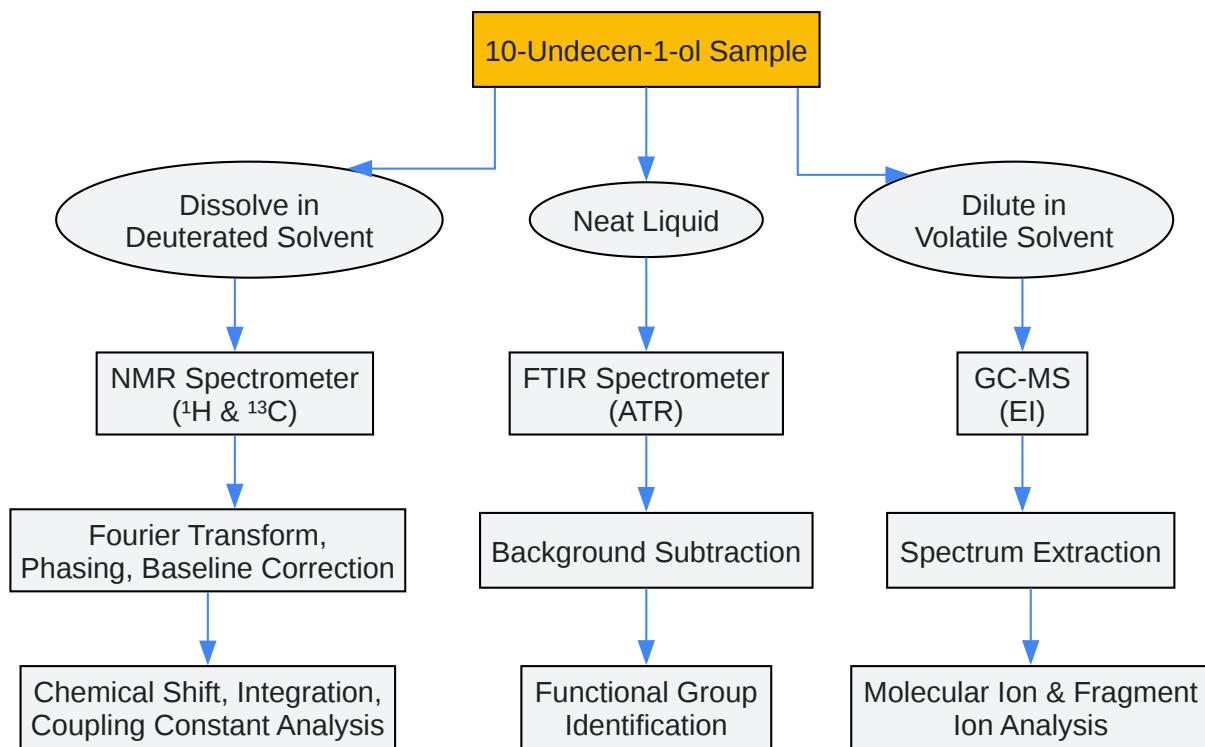
- **10-undecen-1-ol** sample
- Hexane or other suitable volatile solvent
- GC-MS instrument with an EI source
- Autosampler vials with inserts

Procedure:

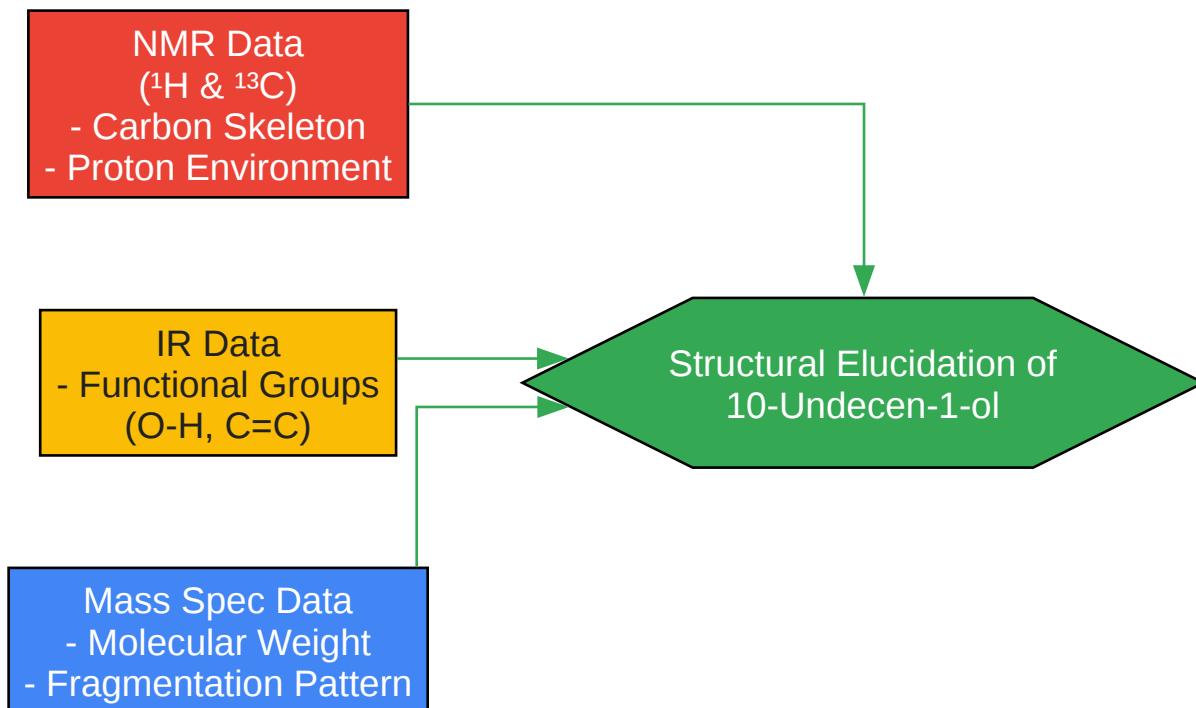
- Sample Preparation:
  - Prepare a dilute solution of **10-undecen-1-ol** (e.g., 1 mg/mL) in hexane.
  - Transfer the solution to an autosampler vial.
- Instrument Setup:
  - Set the GC oven temperature program. A typical program might start at 60°C, ramp up to 300°C.
  - Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
  - Use helium as the carrier gas at a constant flow rate.
  - Set the MS to operate in EI mode (typically at 70 eV).
  - Set the mass scan range (e.g., m/z 40-400).
- Data Acquisition:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - The GC will separate the components of the sample, and the eluting **10-undecen-1-ol** will enter the mass spectrometer.
  - The mass spectrometer will record the mass spectra across the chromatographic peak.
- Data Processing:
  - Identify the chromatographic peak corresponding to **10-undecen-1-ol**.
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and major fragment ions.

## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

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Caption: General workflow for the spectroscopic analysis of **10-undecen-1-ol**.



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Caption: Integration of spectroscopic data for structural elucidation.

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